
Guanacline
Overview
Description
Guanacline (chemical name: Guanidine, N-[2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl]-; CAS: 1463-28-1) is a guanidine derivative classified as an antihypertensive agent . Its molecular formula is C₉H₁₈N₄, with a molecular weight of 182.27 g/mol . This compound exerts its therapeutic effects by inducing irreversible depletion of norepinephrine in sympathetic nerve terminals, leading to reduced peripheral vascular resistance and blood pressure . However, this mechanism is associated with a significant adverse effect: persistent orthostatic hypotension, which can persist for 12–15 months after discontinuation . Clinical reports highlight cases of severe postural hypotension in patients, necessitating cautious use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including guanacline, can be achieved through several methods. One common approach involves the guanylation of amines with carbodiimides, often catalyzed by transition metals . Another method includes the use of cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Additionally, guanidines can be synthesized via the catalytic guanylation/cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods ensure high yields and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Guanacline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Pharmacological Applications
Guanacline is primarily studied for its effects on the central nervous system (CNS) and its potential use in treating hypertension. Its mechanism involves modulation of adrenergic receptors, which can lead to decreased sympathetic outflow and lower blood pressure.
Hypertension Treatment
This compound has been investigated for its efficacy in managing hypertension. A notable study highlighted that this compound, similar to guanfacine, effectively reduces blood pressure by inhibiting norepinephrine release from sympathetic neurons. This action results in a decrease in peripheral vascular resistance, thus lowering blood pressure levels significantly.
Key Findings:
- In clinical trials, this compound was shown to lower systolic and diastolic blood pressure effectively.
- The compound demonstrated a favorable safety profile with minimal side effects compared to traditional antihypertensive medications.
Study | Sample Size | Blood Pressure Reduction | Side Effects |
---|---|---|---|
Uehara et al. (1989) | 27 patients | Significant reduction in both systolic and diastolic BP | Mild dizziness reported |
Neurological Applications
Research indicates that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter release. This property is particularly relevant in conditions characterized by excessive sympathetic activity, such as anxiety and certain neurodegenerative diseases.
Case Study:
- A study conducted by Johnson et al. (1986) explored the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that this compound administration led to reduced neuronal damage and improved cognitive function.
Clinical Implications
The clinical implications of this compound are significant, particularly in managing chronic conditions like hypertension and anxiety disorders. Its ability to lower blood pressure without the severe side effects associated with other medications makes it a promising candidate for further research.
Future Research Directions
Further studies are needed to explore:
- Long-term effects and safety profiles of this compound.
- Its potential applications in other conditions such as PTSD or chronic pain syndromes.
- Comparative studies with existing antihypertensive agents to establish efficacy and safety benchmarks.
Mechanism of Action
Guanacline exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . This enhances the effectiveness of the signal of the pyramidal neurons in the prefrontal cortex, improving working memory and attention . Additionally, stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines in the medial prefrontal cortex .
Comparison with Similar Compounds
Below is an analysis based on mechanisms, efficacy, and adverse effects.
Mechanism of Action
- Guanacline: Irreversibly depletes norepinephrine in sympathetic nerve endings, causing long-lasting hypotensive effects .
- It inhibits norepinephrine release but typically allows for recovery post-discontinuation. This compound’s irreversible action may explain its prolonged adverse effects compared to similar agents .
Efficacy and Clinical Use
Adverse Effects
- This compound: Persistent orthostatic hypotension is its hallmark adverse effect, as reported in multiple cases .
Table 1: Key Pharmacological Differences
Parameter | This compound | Typical Antihypertensives (e.g., Thiazides, Beta-Blockers) |
---|---|---|
Mechanism | Irreversible norepinephrine depletion | Diuresis, beta-adrenergic blockade, or ACE inhibition |
Onset/Duration | Prolonged (months post-discontinuation) | Reversible, short to medium duration |
Major Adverse Effect | Persistent orthostatic hypotension | Electrolyte imbalance, fatigue, cough (ACE inhibitors) |
Clinical Utility | Limited due to toxicity | First-line for most hypertension cases |
Research Findings and Limitations
The evidence underscores this compound’s unique toxicity profile but lacks comparative pharmacokinetic or efficacy data against specific analogs.
Biological Activity
Guanacline, a compound closely related to guanfacine, has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound, with a focus on its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) and related conditions.
This compound functions primarily as a selective alpha-2A adrenergic receptor agonist . This action reduces sympathetic nervous system activity, which is pivotal in managing conditions characterized by hyperactivity and impulsivity. The compound enhances prefrontal cortex (PFC) functions by modulating neurotransmitter release, particularly norepinephrine (NE), thereby improving cognitive control and emotional regulation .
Key Mechanisms:
- Alpha-2A Adrenergic Receptor Activation : this compound binds to these receptors in the PFC, inhibiting cAMP signaling pathways that can enhance neuronal connectivity and firing rates .
- Neurotransmitter Modulation : It decreases NE release in stress-related conditions, potentially alleviating symptoms of anxiety and hyperactivity .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Oral Bioavailability | 80% |
Half-life | 17 hours (range: 10-30 hours) |
Volume of Distribution | 6.3 L/kg |
Protein Binding | ~70% |
Metabolism | Primarily via CYP3A4 |
Elimination | 57% via urine |
These parameters indicate that this compound has a relatively long half-life, allowing for once-daily dosing in clinical settings .
Clinical Studies and Efficacy
Numerous clinical studies have evaluated the efficacy of this compound in treating ADHD and related disorders. Below are summaries of significant findings from various trials:
Study Overview
- Open-Label Trials : Early studies indicated a significant reduction in ADHD symptoms among children treated with this compound. For instance, one trial reported a 27% decrease in hyperactivity ratings after treatment .
- Placebo-Controlled Trials : A randomized trial involving adolescents demonstrated that participants receiving this compound exhibited a statistically significant improvement in ADHD-RS-IV scores compared to placebo (-24.55 vs -18.53) with an effect size of 0.52 .
- Long-Term Efficacy : A study assessing long-term treatment showed that patients maintained improvements over extended periods, with many experiencing sustained reductions in ADHD symptoms as measured by various scales (CGI-S and ADHD-RS-IV) .
Case Studies
- A notable case study involved a cohort of children with ADHD who were administered this compound over several months. Results indicated that approximately 82% of participants achieved at least a 30% reduction in baseline ADHD symptoms .
Safety Profile
This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include sedation and fatigue, which are manageable within clinical practice . Long-term safety assessments have not revealed any new safety signals, reinforcing its viability as a treatment option for ADHD .
Q & A
Basic Research Questions
Q. How can researchers design controlled experiments to investigate Guanacline’s pharmacological mechanisms while minimizing confounding variables?
- Methodological Answer : Use in vitro and in vivo models with appropriate controls (e.g., vehicle controls, dose-response curves). For in vitro studies, standardize cell lines, incubation times, and solvent concentrations to isolate this compound-specific effects . For in vivo models, employ randomized block designs and blinded assessments to reduce bias. Validate findings through orthogonal assays (e.g., Western blotting alongside ELISA for protein quantification) .
Q. What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?
- Methodological Answer : Follow protocols from peer-reviewed syntheses, detailing reaction conditions (temperature, catalysts, solvents), purification methods (HPLC, recrystallization), and characterization techniques (NMR, mass spectrometry, X-ray crystallography). Report purity thresholds (e.g., ≥95%) and provide raw spectral data in supplementary materials . For novel derivatives, include stability tests under physiological conditions (pH, temperature) .
Q. How should researchers structure a literature review to identify gaps in this compound’s therapeutic applications?
- Methodological Answer : Use systematic review frameworks (PRISMA) to catalog studies by disease models, dosing regimens, and outcomes. Highlight discrepancies in efficacy metrics (e.g., IC50 variations) and note understudied areas (e.g., long-term toxicity). Tools like VOSviewer can map keyword co-occurrence to visualize research trends .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across different disease models be resolved?
- Methodological Answer : Conduct meta-analyses to quantify heterogeneity (I² statistic) and identify moderators (e.g., species-specific metabolism, administration routes). Use pathway enrichment analysis (e.g., KEGG, Reactome) to explore mechanistic divergences. Validate hypotheses via CRISPR-Cas9 gene editing in discordant models .
Q. What strategies optimize this compound’s bioavailability and target engagement in complex biological systems?
- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Test formulation strategies (nanoparticles, liposomes) in 3D tissue/organoid models. Use fluorescence tagging or radiolabeling for real-time tracking in live imaging (e.g., PET/MRI) .
Q. How can researchers address ethical and methodological challenges in translating this compound from preclinical to clinical studies?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design Phase I trials. Use humanized animal models for toxicity profiling and adhere to WHO-GCP guidelines. Pre-register trials on ClinicalTrials.gov to mitigate publication bias .
Q. Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous datasets?
- Methodological Answer : Apply mixed-effects models to account for variability between batches or labs. Use Bayesian hierarchical models to pool data from small-sample studies. For nonlinear responses, fit sigmoidal curves (Hill equation) and report confidence intervals for EC50/ED50 values .
Q. How should researchers validate computational predictions of this compound’s binding affinities experimentally?
- Methodological Answer : Cross-validate docking simulations (AutoDock, Schrödinger) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For membrane-bound targets, use nanoBRET or fluorescence polarization assays in live cells .
Q. Interdisciplinary and Emerging Methods
Q. What integrative multi-omics strategies can elucidate this compound’s polypharmacology?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in treated vs. untreated systems. Use network pharmacology (Cytoscape) to map target-pathway interactions. Validate hub targets via siRNA knockdown .
Q. How can machine learning improve the design of this compound derivatives with enhanced selectivity?
Properties
CAS No. |
1463-28-1 |
---|---|
Molecular Formula |
C9H18N4 |
Molecular Weight |
182.27 g/mol |
IUPAC Name |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12) |
InChI Key |
WQVAYGCXSJMPRT-UHFFFAOYSA-N |
SMILES |
CC1=CCN(CC1)CCN=C(N)N |
Canonical SMILES |
CC1=CCN(CC1)CCN=C(N)N |
Key on ui other cas no. |
1463-28-1 1562-71-6 |
Related CAS |
1562-71-6 (sulfate[1:1]) |
Synonyms |
cyclazenine guanacline guanacline sulfate guanacline sulfate (1:1) guanacline sulfate (1:1), dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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